Reduced Lipophilicity (XLogP3) Relative to 6,6-Dimethyl Analog
The 6,6-difluoro substitution yields a computed XLogP3 value of 0.5, indicating moderate lipophilicity [1]. In contrast, the 6,6-dimethyl analog displays an XLogP3 value of 1.0 [2]. The introduction of the electron-withdrawing fluorine atoms, despite their size, reduces overall lipophilicity compared to the electron-donating methyl groups, which can improve aqueous solubility and alter passive membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: 1.0 |
| Quantified Difference | Δ XLogP3 = -0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A lower logP can enhance aqueous solubility and alter ADME profile, impacting suitability for certain drug discovery programs.
- [1] PubChem. (2025). 6,6-Difluoro-3-azabicyclo(3.1.0)hexane. Compound Summary for CID 45158913. View Source
- [2] PubChem. (2025). 6,6-Dimethyl-3-azabicyclo(3.1.0)hexane. Compound Summary for CID 54594901. View Source
